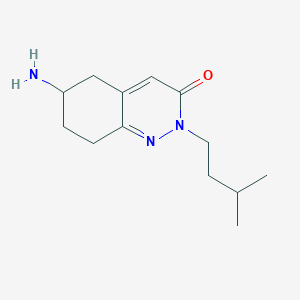![molecular formula C9H13N3O3 B1488793 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1341045-34-8](/img/structure/B1488793.png)
1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a heterocyclic compound. It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
Triazoles can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . The molecular structure of “1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is yet to be fully elucidated.Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Triazole compounds, due to their unique structure, have been extensively used as antifungal agents. The triazole ring system present in this compound can interact with enzymes responsible for the synthesis of fungal cell membranes. This interaction inhibits the growth of fungi, making compounds like 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid potential candidates for developing new antifungal drugs .
Antibacterial Activity
The ability of triazole derivatives to bind with various enzymes and receptors in biological systems also extends to antibacterial properties. Research suggests that modifications to the triazole moiety can lead to compounds with increased antibacterial action, particularly against multidrug-resistant pathogens .
Anticancer Research
Triazoles have shown promise in anticancer research due to their potential to interfere with the replication of cancer cells. The triazole core can be functionalized to target specific cancer cell lines, making it a valuable scaffold for the development of novel chemotherapeutic agents .
Antioxidant Properties
The structural flexibility of triazole derivatives allows for the scavenging of free radicals, which are known to cause oxidative stress leading to cellular damage. As antioxidants, these compounds can contribute to the prevention of diseases caused by oxidative stress .
Antiviral Therapeutics
Triazole-based compounds have been explored for their antiviral capabilities. They can be designed to inhibit viral replication by targeting viral enzymes or proteins, offering a pathway for the creation of new antiviral drugs .
Anti-inflammatory and Analgesic Uses
The triazole ring has been incorporated into drugs that exhibit anti-inflammatory and analgesic effects. These compounds can modulate the body’s inflammatory response and are used to alleviate pain and inflammation .
Antiepileptic and Antidepressant Effects
Compounds containing the triazole ring, such as 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, have been utilized in the treatment of neurological disorders. They serve as central nervous system depressants and have applications in treating conditions like epilepsy and depression .
Antidiabetic and Antihypertensive Potential
The triazole nucleus is a key feature in some antidiabetic and antihypertensive drugs. It can be tailored to interact with biological targets involved in the regulation of blood sugar and blood pressure levels .
Wirkmechanismus
Target of Action
Triazole compounds, which include 1-[(oxan-4-yl)methyl]-1h-1,2,3-triazole-4-carboxylic acid, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known to bind readily in biological systems, suggesting that they may interact with their targets through binding .
Biochemical Pathways
Triazole compounds are known for their versatile biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and purity, suggest that it may have favorable pharmacokinetic properties .
Result of Action
Given the broad range of biological activities associated with triazole compounds, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
The compound’s storage temperature and physical form suggest that it may be stable under normal environmental conditions .
Eigenschaften
IUPAC Name |
1-(oxan-4-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c13-9(14)8-6-12(11-10-8)5-7-1-3-15-4-2-7/h6-7H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJXBJRLWMBURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1488713.png)
![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B1488715.png)
![7-(Methoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1488716.png)
![2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1488717.png)
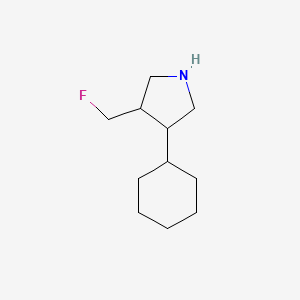
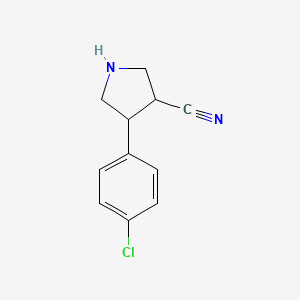
![6-Ethyl-4-methoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488721.png)
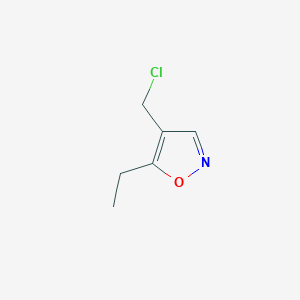

![2-(6-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1488726.png)
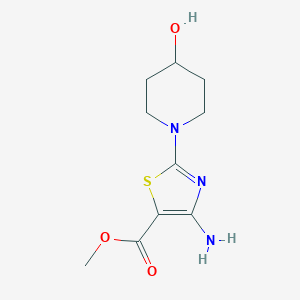
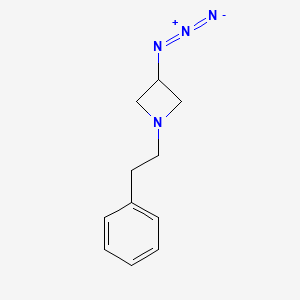
![2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488731.png)
